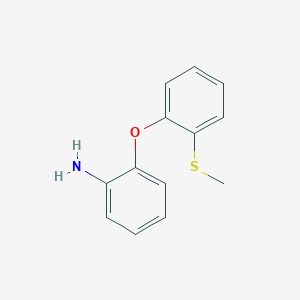

2-(2-Methylsulfanylphenoxy)aniline

Description

2-(2-Methylsulfanylphenoxy)aniline is an aromatic amine derivative featuring a unique substitution pattern. Its structure comprises an aniline ring (C₆H₅NH₂) with a phenoxy group (-O-C₆H₄) substituted at the 2-position. The phenoxy group is further modified with a methylsulfanyl (-SCH₃) group at its own 2-position (Figure 1). This dual substitution introduces both electron-donating (aniline -NH₂) and mildly electron-withdrawing (methylsulfanyl) effects, influencing its reactivity and physicochemical properties.

Key properties inferred from structurally similar compounds include:

- Molecular formula: C₁₃H₁₃NOS

- Molecular weight: ~247.32 g/mol

Properties

Molecular Formula |

C13H13NOS |

|---|---|

Molecular Weight |

231.32 g/mol |

IUPAC Name |

2-(2-methylsulfanylphenoxy)aniline |

InChI |

InChI=1S/C13H13NOS/c1-16-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14/h2-9H,14H2,1H3 |

InChI Key |

DFBIDENCRNQGDA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC=C1OC2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Methylsulfanylphenoxy)aniline with structurally or functionally related aniline derivatives, emphasizing substituent effects, synthesis, and applications:

Key Structural and Functional Insights:

Substituent Electronic Effects :

- Electron-donating groups (e.g., -OCH₃ in 5-(ethylsulfonyl)-2-methoxyaniline) enhance nucleophilicity at the aniline nitrogen, favoring electrophilic substitution reactions .

- Electron-withdrawing groups (e.g., -SO₂CH₃ in 5-chloro-2-(methylsulfonyl)aniline) reduce basicity of the -NH₂ group, directing reactivity toward coupling or condensation reactions .

Steric and Solubility Trends :

- Bulky substituents (e.g., benzylsulfanyl in 2-{[(2-methoxyphenyl)methyl]sulfanyl}aniline) reduce solubility in aqueous media but improve lipid membrane permeability, making them suitable for drug delivery .

- Fluorinated analogs (e.g., 2-[(2,2,2-trifluoroethyl)sulfanyl]aniline) exhibit enhanced metabolic stability due to C-F bond strength .

Synthetic Complexity :

- Multi-step syntheses (e.g., 4-step route for 5-(ethylsulfonyl)-2-methoxyaniline) are common for compounds with multiple substituents, requiring careful regioselective control .

- Commercial availability (e.g., 2-[(4-methylbenzyl)sulfanyl]aniline) simplifies access for industrial applications .

Applications :

- Pharmaceuticals : Sulfonyl and sulfanyl groups are critical in kinase inhibitors (e.g., VEGFR2 targeting) due to their ability to modulate enzyme active sites .

- Materials Science : Aniline derivatives with extended aromatic systems (e.g., pyridylmethylsulfanyl groups) show promise in organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.